molecular formula C14H6Cl2O2S B14523099 2,4-Dichloro-9-sulfanylanthracene-1,10-dione CAS No. 62799-23-9

2,4-Dichloro-9-sulfanylanthracene-1,10-dione

Cat. No.: B14523099
CAS No.: 62799-23-9
M. Wt: 309.2 g/mol
InChI Key: TVVSAVMQLOYITJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-9-sulfanylanthracene-1,10-dione is a chemical compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-9-sulfanylanthracene-1,10-dione typically involves the chlorination and sulfonation of anthracene derivatives. One common method involves the reaction of 2,4-dichloroanthracene with sulfur-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-9-sulfanylanthracene-1,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxy derivatives, and various substituted anthracene derivatives.

Scientific Research Applications

2,4-Dichloro-9-sulfanylanthracene-1,10-dione has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex anthraquinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-9-sulfanylanthracene-1,10-dione involves its interaction with cellular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroanthracene: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    9,10-Anthraquinone: A simpler structure without the chlorine and sulfanyl groups, used widely in dye production.

    Mitoxantrone: An anthraquinone derivative used as an anticancer drug, structurally related but with different functional groups.

Uniqueness

2,4-Dichloro-9-sulfanylanthracene-1,10-dione is unique due to the presence of both chlorine and sulfanyl groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

62799-23-9

Molecular Formula

C14H6Cl2O2S

Molecular Weight

309.2 g/mol

IUPAC Name

1,3-dichloro-4-hydroxy-10-sulfanylideneanthracen-9-one

InChI

InChI=1S/C14H6Cl2O2S/c15-8-5-9(16)13(18)11-10(8)12(17)6-3-1-2-4-7(6)14(11)19/h1-5,18H

InChI Key

TVVSAVMQLOYITJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=S)C(=C(C=C3Cl)Cl)O

Origin of Product

United States

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